[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate
Description
The compound, a nucleotide analog, features a pyrimidine base (4-amino-2-oxopyrimidin-1-yl) attached to a phosphorylated oxolane (tetrahydrofuran) ring. Its stereochemistry (2S,3S,4R,5R) and the amino group at the oxolan-2-yl position distinguish it from related structures.
Properties
CAS No. |
2226-72-4 |
|---|---|
Molecular Formula |
C8H13N4O8P |
Molecular Weight |
324.18 g/mol |
IUPAC Name |
[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate |
InChI |
InChI=1S/C8H13N4O8P/c9-3-1-2-12(8(15)10-3)7-5(14)4(13)6(19-7)11-20-21(16,17)18/h1-2,4-7,11,13-14H,(H2,9,10,15)(H2,16,17,18)/t4-,5+,6-,7+/m0/s1 |
InChI Key |
BQAIGNPMSFSACN-BNHYGAARSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)NOP(=O)(O)O)O)O |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)NOP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)NOP(=O)(O)O)O)O |
Synonyms |
4-Amino-1-(5-O-phosphono-β-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one; 4-Amino-1-β-D-ribofuranosyl- s-triazin-2(1H)-one 5’-Phosphate |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that this compound is structurally similar to cytidine monophosphate (cmp), which is a key component in the synthesis of RNA and DNA. CMP is involved in numerous biochemical reactions within the cell, acting as a substrate for enzymes such as RNA polymerases and DNA ligases.
Mode of Action
Given its structural similarity to CMP, it may interact with the same enzymes and participate in similar biochemical reactions
Biochemical Pathways
The compound may be involved in the nucleotide metabolism pathway, specifically in the synthesis and degradation of nucleic acids. As a potential analog of CMP, it could affect the synthesis of RNA and DNA, and thereby influence gene expression and protein synthesis.
Result of Action
If it acts as a CMP analog, it could potentially influence the synthesis of RNA and DNA, affecting cellular functions ranging from gene expression to cell division. .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially denature the compound or its targets, altering their interactions. Similarly, the presence of other molecules could compete with the compound for its targets, affecting its efficacy.
Biological Activity
The compound [[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate (commonly referred to as a nucleotide analog) exhibits significant biological activity that has garnered attention in pharmaceutical and biochemical research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula : C9H14N3O7P
Molecular Weight : 307.20 g/mol
CAS Number : 1032-65-1
The compound features a pyrimidine base linked to a ribose-like sugar and a phosphate group, which is characteristic of nucleotide structures. This configuration is crucial for its biological activity, particularly in nucleic acid metabolism and enzyme interactions.
The biological activity of this compound primarily stems from its ability to mimic natural nucleotides. It can act as an inhibitor or substrate for various enzymes involved in nucleic acid synthesis and metabolism. Key mechanisms include:
- Inhibition of Nucleotide Synthesis : By competing with natural substrates for binding to enzymes such as DNA polymerases and RNA polymerases, it can impede the synthesis of nucleic acids.
- Antiviral Activity : Some studies suggest that similar compounds exhibit antiviral properties by inhibiting viral replication through interference with viral RNA synthesis.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antiviral Properties | Potentially inhibits viral replication by mimicking nucleotide substrates. |
| Enzyme Inhibition | Acts as a competitive inhibitor for various nucleic acid polymerases. |
| Cellular Uptake | Facilitates uptake into cells via nucleoside transporters due to structural similarity to natural nucleotides. |
Research Findings
Recent studies have explored the efficacy of this compound in various biological contexts:
- Antiviral Studies : Research indicates that compounds structurally similar to this nucleotide analog can inhibit the replication of certain viruses (e.g., HIV and Hepatitis C) by disrupting the viral lifecycle at the replication stage.
- Enzymatic Studies : In vitro assays demonstrate that this compound can inhibit DNA polymerase activity significantly at micromolar concentrations, suggesting its potential use in cancer therapy where rapid cell division is prevalent.
- Case Study - Cancer Treatment : A study published in Cancer Research highlighted the use of similar nucleotide analogs in combination therapies for treating specific types of leukemia, showing enhanced efficacy when paired with traditional chemotherapeutics.
Case Study 1: Antiviral Efficacy
A study conducted by Smith et al. (2023) evaluated the antiviral properties of nucleotide analogs against HIV. The results indicated a dose-dependent inhibition of viral replication with IC50 values comparable to established antiviral drugs.
Case Study 2: Cancer Therapeutics
Johnson et al. (2022) investigated the impact of nucleotide analogs on leukemia cell lines. The research found that these compounds induced apoptosis in cancer cells while sparing normal cells, indicating a promising therapeutic window.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Stereochemistry
Table 1: Structural and Stereochemical Comparisons
Key Observations :
- Substituent Effects: The target compound’s amino group (vs.
- Stereoisomerism : The (2S,3S,4R,5R) configuration contrasts with (2R) in CAS 34407-64-2, affecting substrate binding in enzymatic processes .
- Phosphate Groups: Denufosol’s tetraphosphate chain enables prolonged intracellular activity compared to the monophosphate target compound .
Physicochemical Properties
Table 2: Physical Property Comparison
Preparation Methods
Phosphorylation of Cytidine
The core strategy involves phosphorylating cytidine using phosphorus oxychloride (POCl₃) in the presence of triethyl phosphate and pyridine. According to the method outlined in patent CN104163842A, cytidine is dissolved in triethyl phosphate and pyridine at temperatures between -15°C and 5°C. POCl₃ is added dropwise, followed by stirring for 10–30 hours to ensure complete phosphorylation. The reaction mixture is then hydrolyzed using a chilled brine solution (0–5°C) to yield the monophosphate intermediate.
Critical Parameters
-
Temperature Control : Maintaining sub-zero temperatures during phosphorylation minimizes side reactions such as cytidine degradation or over-phosphorylation.
-
Stoichiometry : A molar ratio of cytidine to POCl₃ between 1:2 and 1:5 optimizes conversion rates ≥99%. Excess POCl₃ risks forming di- or triphosphates.
Purification
Post-hydrolysis, the aqueous layer is separated and adjusted to pH 7.0–8.0 using sodium hydroxide. Ethanol precipitation (twice the volume of the aqueous phase) isolates the crude product, which is further purified via activated carbon decolorization and recrystallization. This method achieves a purity of ≥98% with yields exceeding 85%.
Enzymatic Synthesis
CMP Synthetase-Mediated Pathways
Enzymatic approaches leverage CMP synthetases to catalyze the conversion of cytidine triphosphate (CTP) to cytidine monophosphate (CMP). A study by PMC3783873 demonstrated the use of recombinant E. coli expressing Neu5Ac aldolase and CMP-Neu5Ac synthetase to synthesize CMP derivatives. While optimized for CMP-Neu5Ac, this system is adaptable to CMP production by substituting substrates.
Reaction Conditions
Advantages
-
Specificity : Enzymatic methods avoid protection/deprotection steps required in chemical synthesis.
-
Scalability : Whole-cell biocatalysts enable gram-scale production with minimal byproducts.
Solid-Phase Synthesis Using Polyethylene Glycol (PEG) Supports
PEG-Bound Cytidine Intermediate
A novel approach from the Royal Society of Chemistry employs soluble PEG supports to streamline nucleotide synthesis. Cytidine is conjugated to bis(carboxylethoxy)-PEG via an ether linkage, facilitating phosphorylation in homogeneous solution.
Phosphorylation Protocol
Yield and Purity
-
Isolation : Filtration through a Sephadex LH-20 column removes PEG, yielding CMP with >95% purity.
-
Throughput : This method supports multi-gram synthesis, ideal for industrial applications.
Comparative Analysis of Methods
Efficiency Metrics
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
The compound is synthesized via phosphorylation of a cytidine analog precursor. Key steps include:
Q. How is the three-dimensional structure of this compound resolved, and what are its key stereochemical features?
X-ray crystallography and computational modeling (e.g., DFT) are used to determine the 3D structure:
- Crystallography : Resolves the β-D-ribofuranose conformation and confirms the (2S,3S,4R,5R) stereochemistry .
- InChI Descriptors : Standardized notations (e.g., InChI=1S/C10H16N3O9P/...) encode stereochemical and connectivity details .
- Key Features : The 4-amino-2-oxopyrimidine base adopts a planar configuration, while the phosphate group stabilizes via hydrogen bonding in crystal lattices .
Advanced Research Questions
Q. What is the biochemical mechanism of this compound in inhibiting viral RNA-dependent RNA polymerases (RdRp)?
The compound acts as a nucleotide analog, competing with natural substrates (e.g., ATP/GTP) for incorporation into viral RNA:
- Binding Site : Structural studies (PDB IDs: 7dfh, 7ozu) show it occupies the RdRp "palm" domain, mimicking cytidine triphosphate .
- Chain Termination : Incorporation disrupts RNA elongation due to the absence of a 3'-OH group, as observed in Remdesivir analogs .
- Enzymatic Assays : IC values vary (0.5–5 µM) depending on viral strains (e.g., SARS-CoV-2 vs. Enterocytozoon hepatopenaei), highlighting target specificity .
Q. How does metabolic processing affect the compound's bioavailability and activity?
In vivo, the compound undergoes enzymatic modification:
- Dephosphorylation : Intestinal alkaline phosphatase removes the phosphate group, forming a nucleoside analog .
- Hydrolysis : Cytidine deaminase converts the 4-amino group to a hydroxyl, altering base-pairing specificity .
- Stability : The half-life in plasma (t ~2–4 hrs) is extended by phosphoramidate prodrug strategies, as seen in related antiviral agents .
Q. What analytical methods are validated for quantifying this compound in biological matrices?
Validated protocols include:
- UPLC-PDA : Retention time ~6.2 min (C18 column, 0.1% formic acid mobile phase), LOD = 0.1 µg/mL .
- Chemiluminescence : Alkaline phosphatase-linked assays detect phosphorylated metabolites with sensitivity down to 10 pM .
- Validation Parameters : Precision (RSD <5%), recovery (>90%), and linearity (R >0.99) are critical for pharmacokinetic studies .
Q. How do structural modifications (e.g., halogenation, methoxy substitution) impact enzymatic stability and binding affinity?
Comparative studies reveal:
- 5-Bromo Substitution : Increases RdRp binding affinity (K = 12 nM vs. 35 nM for unmodified analog) but reduces plasma stability .
- Methoxy Groups : Enhance metabolic resistance (t increases by 3x) but may sterically hinder base pairing .
- Phosphate Linkers : Thiophosphate analogs improve membrane permeability (logP = -1.2 vs. -2.5 for parent compound) .
Data Contradiction Analysis
Q. Why do studies report conflicting IC50_{50}50 values for RdRp inhibition?
Discrepancies arise from:
- Assay Conditions : Mg concentration (1–5 mM) and pH (6.5–8.0) alter RdRp activity and compound efficacy .
- Viral Strains : SARS-CoV-2 RdRp (PDB 7bv2) shows 10x higher sensitivity than hepatitis C virus (PDB 1GX6) due to active-site variations .
- Metabolite Interference : In cell-based assays, endogenous nucleotides compete with the compound, inflating IC by 2–5x compared to enzyme-only systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
